(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a chemical compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated aromatic compound, is reacted with an appropriate nucleophile under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenyl ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains both fluoro and trifluoromethyl groups attached to a pyridine ring.
Uniqueness
(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to the presence of both an amino group and a nitrile group, which allows for a wide range of chemical modifications and applications. The combination of fluoro and trifluoromethyl groups also imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H8F4N2 |
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Molecular Weight |
232.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-5-6(10(12,13)14)1-2-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m0/s1 |
InChI Key |
PKKGBLKGSHJPGL-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)[C@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(CC#N)N |
Origin of Product |
United States |
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